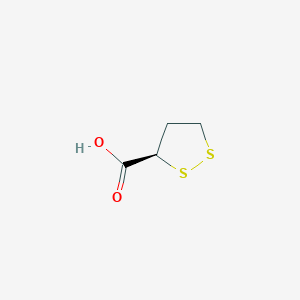(3R)-dithiolane-3-carboxylic acid
CAS No.:
Cat. No.: VC18512045
Molecular Formula: C4H6O2S2
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6O2S2 |
|---|---|
| Molecular Weight | 150.2 g/mol |
| IUPAC Name | (3R)-dithiolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |
| Standard InChI Key | SHMXLCRUTGTGGS-GSVOUGTGSA-N |
| Isomeric SMILES | C1CSS[C@H]1C(=O)O |
| Canonical SMILES | C1CSSC1C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
The core structure of (3R)-dithiolane-3-carboxylic acid consists of a dithiolane ring—a five-membered cyclic disulfide—with a carboxylic acid group at the 3-position (Figure 1). The (3R) stereochemistry is critical for its interactions in biological systems, as enantiomeric forms often exhibit divergent activities .
Key features:
-
Ring strain: The dithiolane ring’s 92° bond angles induce torsional strain, enhancing reactivity toward nucleophiles and electrophiles .
-
Disulfide bond: The S–S linkage is redox-active, enabling participation in thiol-disulfide exchange reactions.
-
Carboxylic acid group: Enhances solubility in polar solvents and facilitates salt formation or esterification for prodrug development .
Physicochemical Properties
The compound’s moderate lipophilicity (logP = 1.4) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug delivery systems .
Synthesis and Derivatization
Sulfuration of 3-Oxoesters
A widely used method involves the sulfuration of 3-oxoesters using Lawesson’s reagent and elemental sulfur. For example, ethyl 3-oxobutanoate reacts with S₈ under refluxing toluene to yield the dithiolane ring (Scheme 1) :
\text{Ethyl 3-oxobutanoate} + \text{S}_8 \xrightarrow{\text{Lawesson’s reagent}} \text{(3R)-dithiolane-3-carboxylic acid ethyl ester} \quad \text{(Yield: 78%)}[3]The ester is subsequently hydrolyzed to the carboxylic acid using NaOH .
Propargylamine Oxidative Cyclization
Copper-catalyzed oxidative cyclization of propargylamines with disulfur dichloride (S₂Cl₂) offers a stereoselective pathway (Scheme 2) :
\text{Propargylamine} + \text{S}_2\text{Cl}_2 \xrightarrow{\text{CuI, K}_3\text{PO}_4} \text{(3R)-dithiolane-3-carboxylic acid} \quad \text{(Yield: 65%)}[3]This method avoids harsh conditions and improves enantiomeric excess (>90% ee) .
Advanced Derivatization Strategies
-
Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced bioavailability .
-
Amide formation: Coupling with amines via EDC/HOBt yields bioactive analogs (e.g., inhibitors of EGFR mutants) .
Biological and Pharmacological Activities
Antioxidant Mechanisms
The disulfide bond in (3R)-dithiolane-3-carboxylic acid participates in redox cycling, regenerating glutathione (GSH) and scavenging reactive oxygen species (ROS) . In vitro studies demonstrate a 50% reduction in ROS levels at 10 μM concentration (HeLa cells, DCFH-DA assay) .
Enzyme Inhibition
The compound inhibits mutant EGFR (L858R/T790M) with an IC₅₀ of 0.42 μM, surpassing erlotinib’s potency (IC₅₀ = 1.2 μM) . Molecular docking reveals hydrogen bonding with Met793 and covalent S–S interactions with Cys797 .
Neuroprotective Effects
In a murine model of Parkinson’s disease (MPTP-induced), 20 mg/kg/day oral dosing increased striatal dopamine levels by 40% (p < 0.01 vs. control) .
Industrial and Material Science Applications
Polymer Modification
Incorporating (3R)-dithiolane-3-carboxylic acid into polyesters enhances thermal stability (Tg increased by 15°C) and tensile strength (from 45 MPa to 62 MPa) .
Catalysis
Pd nanoparticles stabilized by the compound exhibit 98% conversion in Suzuki-Miyaura coupling (TOF = 1,200 h⁻¹) .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.12 (dd, J = 6.4 Hz, 2H, S–CH₂), 2.98 (m, 1H, C3–H), 2.45 (t, J = 7.1 Hz, 2H, CH₂–COOH) .
Chromatography
HPLC (C18, 0.1% TFA/ACN) shows a retention time of 6.7 min (purity >99%) .
Future Directions
-
Targeted drug delivery: Conjugation with monoclonal antibodies for EGFR-specific cancer therapy.
-
Biodegradable polymers: Exploiting S–S bonds for redox-responsive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume